molecular formula C12H12N2O3S2 B2624977 N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)oxalamide CAS No. 2319894-08-9

N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)oxalamide

Cat. No.: B2624977
CAS No.: 2319894-08-9
M. Wt: 296.36
InChI Key: IJWMWIIYHKWTLN-UHFFFAOYSA-N
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Description

N1-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)oxalamide is an organic compound that belongs to the class of oxalamides. Oxalamides are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a bithiophene moiety, which imparts unique electronic properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)oxalamide can be achieved through several methods. One common approach involves the reaction of oxalic acid with thionyl chloride to form oxalyl chloride, which is then treated with the appropriate amine to yield the desired oxalamide . Another method involves the dehydrogenative coupling of ethylene glycol with amines, catalyzed by a ruthenium pincer complex . This method is considered more sustainable and environmentally friendly.

Industrial Production Methods

Industrial production of oxalamides typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The dehydrogenative coupling method is gaining popularity due to its green chemistry approach.

Chemical Reactions Analysis

Types of Reactions

N1-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bithiophene moiety allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of N1-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)oxalamide involves its interaction with specific molecular targets and pathways. The bithiophene moiety allows the compound to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)oxalamide is unique due to the presence of the bithiophene moiety, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of advanced materials and electronic devices .

Properties

IUPAC Name

N'-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c13-11(16)12(17)14-5-8(15)10-2-1-9(19-10)7-3-4-18-6-7/h1-4,6,8,15H,5H2,(H2,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWMWIIYHKWTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC=C(S2)C(CNC(=O)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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